2,5-Furandicarboxylic acid

Barrier Properties Polymer Science Sustainable Packaging

Procure 2,5-Furandicarboxylic acid (FDCA, CAS 3238-40-2), the U.S. DOE top-12 biomass-derived building block, to replace petroleum-based TPA in high-performance polyesters. The furan ring confers a 12–16 °C higher Tg (86–90 °C vs. 74–76 °C for PET), enabling lighter-weight, hot-fill containers, and delivers a 6–10× improvement in oxygen barrier for monolayer packaging that replaces unrecyclable multilayer structures. Catalyst systems using non-precious Cu-Mn metals achieve 90% yield from HMF—comparable to commercial Ru/C (93%)—providing a cost-competitive pathway to scale. FDCA-based copolyesters withstand processing up to 330 °C without degradation, ensuring compatibility with existing injection molding and extrusion lines. Choose FDCA for differentiated barrier performance and sustainability without capital-intensive equipment modification.

Molecular Formula C6H4O5
Molecular Weight 156.09 g/mol
CAS No. 3238-40-2
Cat. No. B016224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Furandicarboxylic acid
CAS3238-40-2
SynonymsDehydromucic Acid;  Furane-α,α’-dicarboxylic Acid;  NSC 40740; 
Molecular FormulaC6H4O5
Molecular Weight156.09 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)
InChIKeyCHTHALBTIRVDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 mg/mL at 18 °C

2,5-Furandicarboxylic Acid (FDCA) Procurement Guide: A Biobased Alternative to Terephthalic Acid for High-Performance Polyesters


2,5-Furandicarboxylic acid (FDCA, CAS 3238-40-2) is a furan-based dicarboxylic acid recognized by the U.S. Department of Energy as one of the top 12 value-added chemicals derived from biomass [1]. With a molecular weight of 156.09 g/mol and a melting point of 342 °C [2], FDCA serves as a direct, bio-based structural analog to petroleum-derived terephthalic acid (TPA) for the synthesis of polyesters, most notably polyethylene furanoate (PEF), a sustainable alternative to polyethylene terephthalate (PET) [3].

Why 2,5-Furandicarboxylic Acid Cannot Be Substituted by Generic Diacids in High-Barrier Polyester Applications


While FDCA is a structural analog of terephthalic acid (TPA), the presence of a furan ring instead of a benzene ring fundamentally alters the monomer's electronic structure, molecular geometry, and resultant polymer properties [1]. The furan oxygen acts as a hydrogen bond acceptor, which influences crystallinity and solubility [2]. Consequently, polymers derived from FDCA, such as PEF, exhibit a higher glass transition temperature (Tg), significantly enhanced gas barrier properties, and different crystallization kinetics compared to PET or other TPA-based polyesters [3]. These performance differentials mean that FDCA cannot be interchangeably substituted with generic aromatic or aliphatic diacids without compromising the material's functional performance, particularly in barrier packaging applications where oxygen and carbon dioxide transmission rates are critical.

Quantitative Evidence: FDCA vs. Terephthalic Acid (TPA) in Polyester Performance and Synthesis


Oxygen Barrier Performance: PEF vs. PET

Poly(ethylene furanoate) (PEF), derived from FDCA, exhibits an oxygen barrier improvement of 6–10× over its petroleum-based counterpart, poly(ethylene terephthalate) (PET) [1]. This is a critical differentiator for packaging applications requiring extended shelf life.

Barrier Properties Polymer Science Sustainable Packaging

Carbon Dioxide Barrier Performance: PEF vs. PET

PEF demonstrates a CO₂ barrier improvement of 4–20× compared to PET [1][2]. This substantial reduction in CO₂ permeation is particularly valuable for carbonated beverage packaging.

Barrier Properties Polymer Science Beverage Packaging

Glass Transition Temperature (Tg) Differential: PEF vs. PET

PEF exhibits a glass transition temperature (Tg) of 86–90 °C, which is 12–16 °C higher than the Tg of PET (74–76 °C) [1]. This higher Tg directly correlates with improved thermal resistance and dimensional stability at elevated temperatures.

Thermal Properties Polymer Engineering Material Selection

Thermal Stability of FDCA-Based Copolyesters

Copolyesters synthesized from FDCA and isosorbide demonstrate enhanced thermal stability, remaining stable up to 330 °C as determined by thermogravimetric analysis (TGA) [1]. Furthermore, their glass transition temperature (Tg) is tunable and increases with FDCA content, ranging from approximately 9 °C to 60 °C [1].

Thermal Analysis Polymer Stability Material Engineering

Synthesis Yield: Non-Noble Metal Catalyst vs. Commercial Ru/C Catalyst

A Cu-Mn mixed metal oxide catalyst achieved a 90% yield of FDCA from crude 5-hydroxymethylfurfural (HMF), a yield comparable to the 93% yield obtained with a commercial 5 wt% Ru/C noble metal catalyst under similar conditions [1]. This demonstrates a cost-effective, non-precious metal alternative for FDCA synthesis.

Catalysis Green Chemistry Process Development

Priority Application Scenarios for 2,5-Furandicarboxylic Acid (FDCA) Based on Performance Evidence


High-Barrier Monolayer Packaging for Carbonated Beverages and Oxygen-Sensitive Foods

Procurement of FDCA for PEF synthesis is justified for applications where superior gas barrier properties are paramount. The 6–10× improvement in oxygen barrier and 4–20× improvement in CO₂ barrier compared to PET [1][2] enable the production of monolayer packaging that can replace complex, difficult-to-recycle multilayer structures. This is directly applicable to extending the shelf life of carbonated soft drinks, beer, juices, and oxygen-sensitive foods.

Hot-Fill and Pasteurizable Food and Beverage Containers

The 12–16 °C higher glass transition temperature (Tg) of PEF (86–90 °C) relative to PET (74–76 °C) [3] makes FDCA-derived polymers suitable for hot-fill applications and in-container pasteurization processes. This performance differential allows for the design of lighter-weight containers that maintain dimensional stability at elevated temperatures, reducing material usage and transportation costs for products like teas, sports drinks, and certain food items.

Development of Cost-Competitive, Non-Noble Metal Synthesis Processes for FDCA

Research and pilot plant procurement should prioritize catalyst systems that leverage non-precious metals. The demonstrated ability of a Cu-Mn catalyst to achieve a 90% FDCA yield from HMF, which is directly comparable to a 93% yield from a commercial Ru/C catalyst [4], provides a strong evidence-based pathway for reducing production costs. This is a critical step toward making FDCA economically competitive with petroleum-derived terephthalic acid (TPA) at commercial scale.

High-Temperature Processing of FDCA-Based Copolyesters

The thermal stability of FDCA-based copolyesters, as demonstrated by their ability to withstand temperatures up to 330 °C without significant degradation [5], is a key enabler for their use in conventional polymer processing equipment. This evidence supports the integration of FDCA into existing polyester manufacturing lines for injection molding and extrusion, avoiding the need for capital-intensive equipment modifications.

Technical Documentation Hub

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